molecular formula C13H12FN3O B3798590 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B3798590
M. Wt: 245.25 g/mol
InChI Key: YHOPFZRZMOWPOP-UHFFFAOYSA-N
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Description

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a unique structure combining an indole moiety with an oxadiazole ring, which contributes to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis. These methods involve the cyclization of phenylhydrazines with ketones or aldehydes under acidic conditions.

    Introduction of the Fluoro and Methyl Groups: The 7-fluoro and 2-methyl substituents can be introduced through electrophilic aromatic substitution reactions using appropriate fluorinating and methylating agents.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the indole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, modulating their activity. The oxadiazole ring may contribute to the compound’s stability and binding affinity. The exact pathways and targets depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-carboxaldehyde: A precursor for many indole derivatives with biological activities.

    5-fluoroindole: A fluorinated indole derivative with potential biological applications.

    3-methyl-1,2,4-oxadiazole: A simpler oxadiazole derivative used in various chemical reactions.

Uniqueness

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole is unique due to its combination of an indole moiety with an oxadiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-[(7-fluoro-2-methyl-1H-indol-3-yl)methyl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O/c1-7-10(6-12-16-8(2)17-18-12)9-4-3-5-11(14)13(9)15-7/h3-5,15H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHOPFZRZMOWPOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C(=CC=C2)F)CC3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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